1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone
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Description
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C23H23FN4O3S and its molecular weight is 454.52. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis and Michael Addition Reaction
Electrochemical synthesis techniques have been utilized to create new arylthiobenzazoles through the oxidation of related compounds. This process involves voltammetric data indicating that electrochemically generated p-quinone imine participates in Michael addition reactions, leading to disubstituted derivatives. Such methodologies are crucial for developing novel compounds with potential therapeutic applications (Amani & Nematollahi, 2012).
Microwave-Assisted Synthesis and Crystal Structure Analysis
Microwave irradiation has been employed to accelerate the synthesis of certain derivatives, demonstrating the efficiency of microwave-assisted synthesis in producing regioselective 1,2,3-triazole isomers. Characterization through spectral data and X-ray diffraction reveals the molecular structures and conformation of these synthesized compounds, highlighting the role of advanced synthesis techniques in medicinal chemistry (Said et al., 2020).
Anti-HIV Activity of Piperazinyl-Nitroimidazole Derivatives
Research into the synthesis of new derivatives for potential anti-HIV applications has shown that certain piperazinyl-nitroimidazole derivatives exhibit promising in vitro anti-HIV-1 and anti-HIV-2 activities. This underscores the potential of such compounds in developing new antiviral therapies (Al-Masoudi et al., 2007).
Novel Naphtho- and Tetracyclic Diazaquinone Derivatives
The synthesis of new naphthoquinone derivatives containing N- and N,N-substituted groups has been reported. These compounds, derived from reactions involving Michael addition and cyclization, highlight the chemical versatility and potential applications of such derivatives in the development of new materials or drugs (Abdassalam et al., 2019).
Antimycobacterial Activity of Fluorinated Benzothiazolo Imidazole Compounds
Fluorinated benzothiazolo imidazole compounds have demonstrated promising antimycobacterial activity. This research suggests the potential of such compounds in developing new therapies for mycobacterial infections, such as tuberculosis (Sathe et al., 2011).
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c24-17-2-4-18(5-3-17)25-23-26-19(14-32-23)12-22(29)28-9-7-27(8-10-28)13-16-1-6-20-21(11-16)31-15-30-20/h1-6,11,14H,7-10,12-13,15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMAAXIXXSAJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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